2-Nonyl-1H-indole: An In-depth Technical Guide for Researchers and Drug Development Professionals
2-Nonyl-1H-indole: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and the Role of 2-Alkylation
The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The substitution pattern on the indole ring is critical in determining its biological function. Specifically, alkylation at the C2 position has been a subject of significant interest as it can profoundly influence the molecule's interaction with biological targets.[4] This guide focuses on 2-Nonyl-1H-indole, a derivative featuring a nine-carbon alkyl chain at the second position of the indole ring, exploring its chemical identity, synthesis, and predicted physicochemical and spectroscopic properties.
Chemical Structure and Properties
The chemical structure of 2-Nonyl-1H-indole consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A nonyl group, a nine-carbon saturated alkyl chain, is attached to the C2 position of the indole core.
Molecular Formula: C₁₇H₂₅N
Molecular Weight: 243.39 g/mol
The long, nonpolar nonyl chain is expected to significantly influence the molecule's physical properties, particularly its solubility and lipophilicity.
Predicted Physical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a waxy solid or a viscous oil at room temperature. | The long alkyl chain disrupts crystal packing, potentially lowering the melting point compared to smaller 2-alkylindoles. |
| Melting Point | Expected to be relatively low. | The flexible nonyl group hinders the formation of a well-ordered crystal lattice. |
| Boiling Point | Expected to be high, likely over 300 °C at atmospheric pressure. | The significant molecular weight and van der Waals forces associated with the long alkyl chain contribute to a high boiling point. |
| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents such as hexane, ether, and chloroform.[5][6] | The hydrophobic character of the nonyl chain and the aromatic indole ring dominates, making it immiscible with polar solvents like water. |
| LogP | Predicted to be high. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the C9 alkyl chain will make the molecule highly lipophilic. |
Synthesis of 2-Nonyl-1H-indole: The Fischer Indole Synthesis
The most established and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine with an appropriate aldehyde or ketone.[9] For the synthesis of 2-Nonyl-1H-indole, the required ketone is undecan-2-one.
Reaction Pathway
Caption: Fischer Indole Synthesis of 2-Nonyl-1H-indole.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods for the Fischer indole synthesis of analogous 2-alkylindoles.[4][10]
Step 1: Formation of the Phenylhydrazone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylhydrazine and undecan-2-one in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Acid-Catalyzed Cyclization
-
Catalyst and Reaction Setup: Place the purified phenylhydrazone in a clean, dry round-bottom flask. Add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of glacial acetic acid and a strong mineral acid like sulfuric acid or hydrochloric acid.[7]
-
Heating: Heat the reaction mixture, with stirring, to a temperature typically ranging from 100 to 180 °C, depending on the chosen catalyst. The reaction is often accompanied by the evolution of ammonia.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. This will precipitate the crude 2-Nonyl-1H-indole.
-
Purification: Collect the crude product by filtration and wash it thoroughly with water to remove any residual acid. The product can then be purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent.
Spectroscopic Characterization: Predicted Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the protons of the nonyl chain. The chemical shifts (δ) are predicted in ppm relative to a tetramethylsilane (TMS) standard.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | N-H (indole) |
| ~7.5-7.6 | d | 1H | H-7 (indole) |
| ~7.0-7.2 | m | 2H | H-4, H-5, H-6 (indole) |
| ~6.2 | s | 1H | H-3 (indole) |
| ~2.7 | t | 2H | α-CH₂ (nonyl chain) |
| ~1.2-1.7 | m | 14H | -(CH₂)₇- (nonyl chain) |
| ~0.9 | t | 3H | -CH₃ (nonyl chain) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | C-2 (indole) |
| ~135-136 | C-7a (indole) |
| ~128-129 | C-3a (indole) |
| ~119-122 | C-4, C-5, C-6 (indole) |
| ~110-111 | C-7 (indole) |
| ~100-101 | C-3 (indole) |
| ~30-32 | α-CH₂ (nonyl chain) |
| ~22-30 | -(CH₂)₇- (nonyl chain) |
| ~14 | -CH₃ (nonyl chain) |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Nonyl-1H-indole.[12][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1465 | Medium | CH₂ bend |
| ~740 | Strong | o-disubstituted benzene C-H bend |
MS (Mass Spectrometry)
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[15]
-
Molecular Ion (M⁺): m/z = 243
-
Major Fragmentation: A prominent fragment would likely result from benzylic cleavage, leading to the loss of an octyl radical (C₈H₁₇•) to form a stable indoylmethyl cation at m/z = 130.
Potential Applications and Future Directions
The indole scaffold is a well-established pharmacophore, and the introduction of a long alkyl chain at the C2 position can significantly enhance lipophilicity, which may improve membrane permeability and oral bioavailability. While specific biological activities for 2-Nonyl-1H-indole are not extensively documented, related long-chain 2-alkylindoles have been investigated for various therapeutic applications. The lipophilic nature of the nonyl group could be advantageous for targeting lipid-rich environments or for applications where sustained release is desired.
Future research on 2-Nonyl-1H-indole could focus on:
-
Synthesis and Characterization: Experimental determination of its physical and spectroscopic properties to validate the predicted data.
-
Biological Screening: Evaluation of its activity in various biological assays, including anticancer, antimicrobial, and anti-inflammatory screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of 2-alkylindoles with varying chain lengths to understand the impact of the alkyl substituent on biological activity.
Conclusion
2-Nonyl-1H-indole represents an intriguing yet underexplored member of the vast indole family. Its synthesis is readily achievable through the robust Fischer indole reaction. While specific experimental data on its physical and spectroscopic properties are currently limited, this guide provides a comprehensive overview of its predicted characteristics based on established chemical principles and data from analogous compounds. The insights provided herein are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, encouraging further investigation into the potential of this and other long-chain 2-alkylindoles.
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